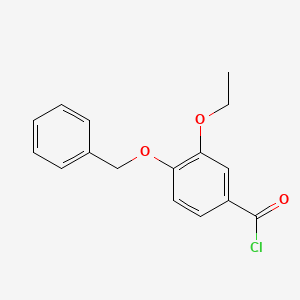

4-(苄氧基)-3-乙氧基苯甲酰氯

描述

“4-(Benzyloxy)benzyl chloride” is a type of organic compound that contains a benzene ring . It acts as a solid support to readily determine the loading of the corresponding polymer-bound acids by direct cleavage . This was determined while studying the coupling of substituted aromatic, heterocyclic, and alkyl carboxylates to the resin .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with other aromatic compounds . For example, the commercially available 4-benzyloxy-3-chloronitrobenzene is reduced conveniently using SnCl2 to afford 4-benzyloxy-3-chloroaniline in high yield, high purity, and free of tin residues .

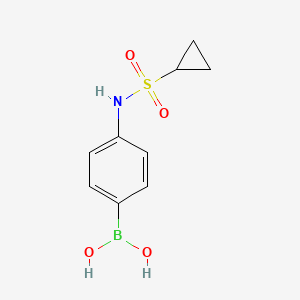

Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)benzyl chloride” would likely include a benzene ring with a benzyloxy (benzyl and oxygen) group and a chloride atom attached .

Chemical Reactions Analysis

Benzylic compounds, such as “4-(Benzyloxy)benzyl chloride”, are known to be reactive due to the adjacent aromatic ring . They are susceptible to various chemical reactions, including oxidation and reduction .

科学研究应用

合成与生物学评价

Day 等人(1991 年)的一项研究涉及合成 1,1-二氯-2,2,3-三芳基环丙烷(DTAC),其中使用了 4-(苄氧基)苯基格氏试剂。这些化合物显示出作为纯抗雌激素的潜力,一些变体(包括那些具有苄氧基中心环侧链的变体)在抗子宫肥大试验和对雌激素依赖性人乳腺癌细胞系中显示出显着的活性(Day 等人,1991)。

化学合成方法

李德江(2003 年)讨论了苯甲酸苄酯的合成,涉及在三乙胺和水存在下使用氯化苄酯。该方法以其简单性和经济效益而著称,展示了氯化苄酯在合成相关化合物中的应用示例(李德江,2003)。

用于分析方法的衍生化

Tsuruta 和 Kohashi(1987 年)描述了使用 4-(2-邻苯二甲酰亚胺基)苯甲酰氯和相关化合物作为具有羟基和/或氨基的化合物的荧光衍生化试剂。这对于增强这些化合物在薄层和高效液相色谱中的可检测性具有影响(Tsuruta 和 Kohashi,1987)。

抗癌和抗血管生成特性

Priya 等人(2007 年)的研究重点是 2-(2-(2-乙氧基苯甲酰氨基)-4-氯苯氧基)-N-(2-乙氧基苯甲酰)苯甲胺,一种含有苯甲酰氨基的化合物,用于其抗血管生成作用。该化合物对 VEGF 分泌抑制和血管形成表现出显着影响,表明其在癌症治疗中的潜力(Priya 等人,2007)。

聚合物合成

Kricheldorf 等人(1982、1999 年)报道了使用苯甲酰氯衍生物合成聚(3-羟基苯甲酸酯)和超支化聚酯。这些研究有助于我们了解此类化合物在创建具有不同性质(如溶解度和玻璃化转变温度)的新型聚合物材料中的用途(Kricheldorf 等人,1982) (Kricheldorf 等人,1999)。

作用机制

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .

Mode of Action

It’s known that benzylic compounds can undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and, consequently, its interaction with its targets.

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Result of Action

The compound’s reactions, such as free radical bromination, nucleophilic substitution, and oxidation, could potentially lead to various molecular and cellular changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Benzyloxy)-3-ethoxybenzoyl chloride. For instance, the compound’s reactivity can be affected by the pH of the environment, the presence of other reactive species, and temperature . Furthermore, the compound is classified as combustible and corrosive, indicating that it should be handled with care in certain environments .

属性

IUPAC Name |

3-ethoxy-4-phenylmethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO3/c1-2-19-15-10-13(16(17)18)8-9-14(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLYQAHEEZHWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1451229.png)

![N-[3-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451230.png)

![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)

![2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1451241.png)